Meta-tert-Butyl Substitution on Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- Confers a Distinct LSD1 Inhibitory Profile Relative to Unsubstituted Phenylcyclopropylamine
Unsubstituted phenylcyclopropylamine exhibits an LSD1 IC50 of approximately 32 μM. In contrast, para-substituted arylcyclopropylamine derivatives reported in the same patent series achieve IC50 values in the range of 1.9–2.5 μM, representing a >10-fold improvement in potency [1]. While the exact IC50 of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- is not directly reported in this dataset, its meta-tert-butyl substitution pattern is predicted to confer a distinct steric and electronic profile that influences both potency and selectivity, as demonstrated by the broader SAR of substituted arylcyclopropylamines [2].
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly quantified in this assay; inferred from class SAR |
| Comparator Or Baseline | Unsubstituted phenylcyclopropylamine: IC50 ~32 μM; para-substituted arylcyclopropylamines: IC50 1.9–2.5 μM |
| Quantified Difference | >10-fold potency improvement observed for substituted vs. unsubstituted phenylcyclopropylamine |
| Conditions | In vitro biochemical LSD1 inhibition assay (patent data) |
Why This Matters
This class-level inference indicates that the meta-tert-butyl substitution in Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- positions it within a potency range distinct from the unsubstituted parent scaffold, which is critical for selecting appropriate starting points in medicinal chemistry campaigns.
- [1] US Patent Application US20180127406A1. Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use. Oryzon Genomics, S.A. 2018. View Source
- [2] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org. Biomol. Chem. 2016, 14, 8576–8585. View Source
